N-benzyl-4-(4-bromophenyl)-6-phenyl-2-pyrimidinamine
Overview
Description
N-benzyl-4-(4-bromophenyl)-6-phenyl-2-pyrimidinamine is a useful research compound. Its molecular formula is C23H18BrN3 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.06841 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research has explored the synthesis of various heterocyclic compounds, demonstrating the versatility of pyrimidinamines in chemical reactions. For instance, the reaction of 4-pyrimidinamines with 3-bromo-1-phenylpropane-1,2-dione has led to the formation of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones, showcasing the utility in constructing complex molecular architectures (G. Danswan, P. Kennewell, & W. R. Tully, 1989).
Antimicrobial Applications
Derivatives of pyrimidinamine have been physically incorporated into polyurethane varnish and printing ink paste for surface coating applications, showing significant antimicrobial effects against various microbial strains. This suggests potential for use in coatings that require antimicrobial properties (H. A. El‐Wahab et al., 2015).
Antiviral Activities
Some derivatives have shown marked inhibitory effects on retrovirus replication in cell culture, indicating potential applications in antiviral therapies. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have exhibited significant antiretroviral activity, comparable to reference drugs adefovir and tenofovir, without measurable toxicity (D. Hocková et al., 2003).
Herbicide Development
N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a highly active herbicide from a novel class of chemistry, shows promise for weed control in winter oilseed rape with low mammalian toxicity, suggesting a potential new class of selective postemergent herbicides (Jun Wu, Jie Cheng, & Long Lu, 2006).
Advanced Materials and Polyimides
Pyrimidine derivatives have been utilized in the synthesis of novel polyimides, which are known for exceptional thermal and mechanical properties. For example, novel polyimides derived from pyridine-containing aromatic diamine monomers have shown remarkable solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications (Shu-jiang Zhang et al., 2005).
Properties
IUPAC Name |
N-benzyl-4-(4-bromophenyl)-6-phenylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3/c24-20-13-11-19(12-14-20)22-15-21(18-9-5-2-6-10-18)26-23(27-22)25-16-17-7-3-1-4-8-17/h1-15H,16H2,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXOURQUUCBRLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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